BenchChemオンラインストアへようこそ!

N,N-dimethylethenesulfonamide

Radiation-induced polymerization Vinyl sulfonamide kinetics Gamma-irradiation processing

N,N-Dimethylethenesulfonamide (CAS 7700-07-4), also known as N,N-dimethylvinylsulfonamide or ethenesulfonic acid dimethylamide, is an organic compound with molecular formula C₄H₉NO₂S and molecular weight 135.19 g/mol. It is characterized by a vinyl group (CH₂=CH–) directly attached to a sulfonamide moiety bearing two methyl substituents on the nitrogen atom.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 7700-07-4
Cat. No. B1319920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylethenesulfonamide
CAS7700-07-4
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C=C
InChIInChI=1S/C4H9NO2S/c1-4-8(6,7)5(2)3/h4H,1H2,2-3H3
InChIKeyAYRRJFSXEOEOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylethenesulfonamide (CAS 7700-07-4) for Procurement and Research: Core Properties and Differentiation


N,N-Dimethylethenesulfonamide (CAS 7700-07-4), also known as N,N-dimethylvinylsulfonamide or ethenesulfonic acid dimethylamide, is an organic compound with molecular formula C₄H₉NO₂S and molecular weight 135.19 g/mol [1][2]. It is characterized by a vinyl group (CH₂=CH–) directly attached to a sulfonamide moiety bearing two methyl substituents on the nitrogen atom . This compound appears as a colorless liquid with a density of 1.146 g/cm³ and a boiling point of 183.6°C at 760 mmHg [2]. Unlike the unsubstituted ethenesulfonamide parent compound (m.p. ~63–64°C), the N,N-dimethyl substitution reduces the melting point to approximately −3 to −2°C, rendering the compound liquid at ambient temperature [3]. The combination of a polymerizable vinyl moiety with a fully substituted sulfonamide nitrogen confers distinct polymerization behavior and physicochemical properties that differentiate this compound from its N-mono-substituted and unsubstituted analogs, directly impacting its utility as a monomer, synthetic intermediate, and functional building block.

Why N,N-Dimethylethenesulfonamide (CAS 7700-07-4) Cannot Be Substituted with Generic Vinyl Sulfonamide Analogs


Substitution of N,N-dimethylethenesulfonamide with generic ethenesulfonamide analogs—including unsubstituted ethenesulfonamide (CAS 2386-58-5), N-methylethenesulfonamide (CAS 27325-97-9), or N-allyl derivatives—is scientifically unsound due to fundamental differences in polymerization kinetics, hydrolytic stability, and physical state that directly govern process outcomes. The unsubstituted ethenesulfonamide undergoes γ-radiation-induced polymerization at rates approximately two orders of magnitude faster than the N,N-dimethyl derivative, while the presence of an N–H moiety in N-methylethenesulfonamide enables water sorption and swelling behavior absent in the fully substituted tertiary sulfonamide [1][2]. These differences are not incremental but represent categorical shifts in material performance that cannot be compensated for by adjusting reaction conditions or formulation parameters [3]. Selecting an analog based solely on the shared vinyl sulfonamide core disregards the functional consequences of N-substitution, which dictate polymerization mechanism, copolymer compatibility, and ultimate material properties [4].

Quantitative Evidence Guide: N,N-Dimethylethenesulfonamide (CAS 7700-07-4) vs. Closest Analogs and In-Class Comparators


γ-Radiation Polymerization Rate: N,N-Dimethyl Derivative Shows Approximately 93-Fold Slower Polymerization Than Unsubstituted Ethenesulfonamide

Under γ-irradiation from a Co-60 source at comparable conditions, N,N-dimethylethenesulfonamide polymerizes at a rate of 0.8% per hour, whereas the unsubstituted ethenesulfonamide monomer polymerizes at a rate of 75% per hour, representing a 93.75-fold difference in polymerization rate [1][2]. This marked decrease in rate for the N,N-dimethyl derivative is attributed to increased irradiation instability associated with N-methyl structures, which parallels the behavior observed for amides and N-methylamides in carbon tetrachloride [1].

Radiation-induced polymerization Vinyl sulfonamide kinetics Gamma-irradiation processing

Physical State and Handling: N,N-Dimethyl Derivative Is a Liquid at Ambient Temperature vs. Solid Unsubstituted Parent

N,N-Dimethylethenesulfonamide exhibits a melting point of approximately −3 to −2°C, rendering it a liquid at ambient laboratory temperatures [1]. In contrast, the unsubstituted ethenesulfonamide parent compound is a crystalline solid at room temperature (m.p. ~63–64°C) [2]. The N-monomethyl derivative N-methylethenesulfonamide has been described as a solid under standard storage conditions [3]. The target compound additionally possesses a boiling point of 183.6°C at 760 mmHg and a flash point of 64.8°C [4].

Monomer handling Physical properties Formulation compatibility

Hydrolytic Stability and Water Sorption: Tertiary Sulfonamide (N,N-Dimethyl) Exhibits No Visible Swelling vs. Extensive Swelling in Secondary Sulfonamide

In thiol-Michael thermosetting composite formulations, tertiary vinyl sulfonamide monomers (fully N,N-disubstituted, analogous to the target compound) exhibited no visible swelling upon water exposure, whereas secondary vinyl sulfonamide (N–H containing) composites swelled extensively under identical conditions [1]. This difference is attributed to the absence of hydrogen-bonding N–H moieties in tertiary sulfonamides, which eliminates the primary pathway for water uptake and subsequent plasticization of the polymer matrix [1][2].

Hydrolytic stability Water sorption Sulfonamide composites Material durability

Polymerization Mechanism Shift: Ionic Pathway Dominates γ-Initiated Polymerization vs. Radical Pathway for Chemical Initiation

For N,N-dimethylethenesulfonamide, the γ-irradiation-induced polymerization proceeds via an ionic mechanism, as evidenced by an activation energy of −2.4 kcal/mol measured over the temperature range of −16°C (supercooled liquid) to +42°C [1]. In contrast, chemical initiation using peroxide, azobisisobutyronitrile (AIBN), or ultraviolet light yields low molecular weight products via a radical pathway [1]. The unsubstituted ethenesulfonamide, by comparison, undergoes γ-initiated polymerization with kinetics consistent with a radical chain mechanism and exhibits substantially higher rates [2].

Polymerization mechanism Ionic polymerization Kinetic analysis Monomer selectivity

Comparative Density and Volatility Profile: Target Compound Shows Lower Density and Higher Boiling Point Than N-Methyl Analog

N,N-Dimethylethenesulfonamide exhibits a density of 1.146 g/cm³ and a boiling point of 183.6°C at 760 mmHg, with a vapor pressure of 0.8 ± 0.3 mmHg at 25°C [1]. The N-monomethyl analog, N-methylethenesulfonamide, displays a higher density of 1.176 g/cm³ and a marginally lower boiling point of 180.5°C at 760 mmHg, with a vapor pressure of 0.9 ± 0.3 mmHg at 25°C [2]. This density differential (Δ = −0.030 g/cm³) and boiling point differential (Δ = +3.1°C) reflect the influence of N-methyl substitution count on intermolecular packing and cohesive energy density.

Physical property comparison Density differentiation Volatility profile

Optimal Research and Industrial Applications for N,N-Dimethylethenesulfonamide (CAS 7700-07-4) Based on Verified Differentiation


Radiation-Curable Coatings and Adhesives Requiring Controlled Polymerization Kinetics

The 93.75-fold slower γ-radiation polymerization rate of N,N-dimethylethenesulfonamide (0.8%/hr) relative to unsubstituted ethenesulfonamide (75%/hr) makes this compound uniquely suitable for radiation-curing applications where precise dose-response control is essential [1][2]. In industrial electron-beam or γ-irradiation curing processes for coatings, inks, or adhesives, the target compound enables tunable cure depth and gradual property development, whereas the unsubstituted analog would cure nearly instantaneously under the same dose, leading to processing defects and poor film formation. The liquid physical state further supports solvent-free formulation and direct coating application.

Hydrolytically Stable Thiol-Michael Thermosetting Composites for Dental and Biomedical Use

As a tertiary (fully N,N-disubstituted) vinyl sulfonamide, the target compound belongs to a monomer class that exhibits no visible swelling upon water exposure in thiol-Michael composite formulations, in stark contrast to secondary sulfonamides that swell extensively [1][2]. This property is critical for dental restorative materials, bone cements, and implantable biomedical devices where dimensional stability in the aqueous physiological environment directly impacts clinical longevity and mechanical integrity. The ester-free thiol-Michael chemistry employing vinyl sulfonamides also eliminates hydrolytically susceptible ester linkages present in conventional BisGMA-TEGDMA methacrylate systems.

Synthesis of Immobilized Sulfonamide-Functionalized Resin Catalysts

N,N-Dimethylethenesulfonamide has been explicitly utilized in the preparation of cation-exchange resin catalysts for dodecyl phenol production, wherein the sulfonamide moiety is immobilized onto a resin framework [1]. The N,N-dimethyl substitution eliminates N–H hydrogen-bonding interactions that could otherwise interfere with catalytic site accessibility or alter acid-site microenvironments. The patent literature documents that resins prepared with this monomer exhibit extended catalyst service life relative to existing resin catalysts and reduce production costs, supporting direct industrial-scale procurement for catalyst manufacturing applications.

Controlled Polymer Synthesis Requiring Ionic Propagation Selectivity

The ionic polymerization mechanism observed under γ-irradiation (Ea = −2.4 kcal/mol) for N,N-dimethylethenesulfonamide enables selective ionic propagation that is not accessible with unsubstituted ethenesulfonamide, which follows a radical pathway under identical irradiation conditions [1]. This mechanism differentiation allows for the synthesis of polymer architectures via ionic chain propagation while using a monomer that exhibits minimal radical polymerizability under standard thermal or photoinitiation—providing a built-in shelf-stability advantage. The low radical-initiated polymer yield (low molecular weight products with AIBN or peroxide) further ensures that inadvertent thermal polymerization during storage is negligible [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.